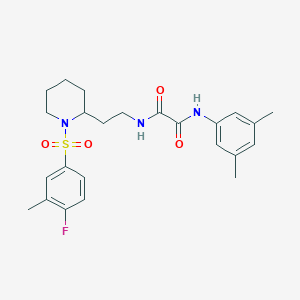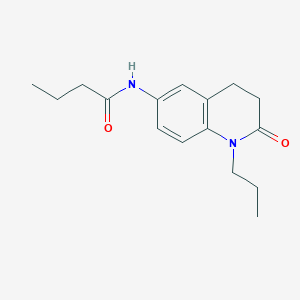
N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)butanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. QNZ belongs to the class of quinazoline derivatives and has shown promising results in inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response and inflammation.
科学研究应用
脱落酸 (ABA) 模拟物
该化合物已被鉴定为一种小型 ABA 模拟物 (AM1),可作为 ABA 受体家族中多个成员的有效激活剂 . ABA 是植物抵御干旱和其他非生物胁迫的最重要激素 . AM1 激活了一个与 ABA 诱导的基因网络高度相似的基因网络 . 用 AM1 处理会抑制种子萌发、防止叶片失水并促进抗旱性 .
植物的抗旱性
该化合物已被用于促进植物的抗旱性 . 它激活了一个与 ABA 诱导的基因网络高度相似的基因网络,ABA 是一种帮助植物抵御干旱的激素 . 这使得它成为帮助植物克服非生物胁迫(如干旱、寒冷和土壤盐碱化)的宝贵工具 .
抑制 2C 型磷酸酶 (PP2C)
该化合物直接与 ABA 受体的 PYR/PYL 家族结合,导致抑制 2C 型磷酸酶 (PP2C) 并激活下游 ABA 信号传导 . 这可能有助于开发治疗各种疾病的新治疗策略。
种子萌发抑制
研究表明,用该化合物处理可以抑制种子萌发 . 这可能有助于控制某些入侵植物物种的传播。
防止叶片失水
该化合物已被用于防止植物叶片失水 . 这在农业中可能特别有用,因为节水是一个关键问题。
合成 2-氧代-1,2,3,4-四氢嘧啶
该化合物已被用于合成 2-氧代-1,2,3,4-四氢嘧啶 . 这些化合物在药物化学中具有广泛的潜在应用。
作用机制
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to abiotic stresses such as drought, cold, and soil salinity .
Mode of Action
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Biochemical Pathways
The binding of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide to the PYR/PYL family of ABA receptors triggers a cascade of biochemical reactions. The inhibition of PP2C activates downstream ABA signaling pathways . This activation leads to a gene network that is highly similar to that induced by ABA .
Pharmacokinetics
It is known that the compound acts as a potent activator of multiple members of the family of aba receptors
Result of Action
The action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide results in several molecular and cellular effects. Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are due to the activation of a gene network that is highly similar to that induced by ABA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide. For instance, abiotic stresses such as drought, cold, and soil salinity can enhance the compound’s action as it helps plants to overcome these stresses . .
生化分析
Biochemical Properties
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been found to interact with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial in the regulation of various biochemical reactions .
Cellular Effects
The effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit seed germination and prevent leaf water loss .
Molecular Mechanism
The molecular mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent activator of multiple members of the family of ABA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-15(19)17-13-7-8-14-12(11-13)6-9-16(20)18(14)10-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDGYZSETVRIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)
![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)
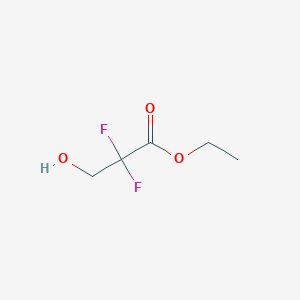
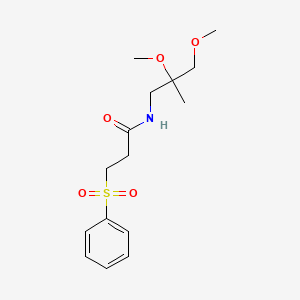
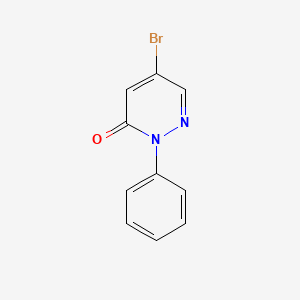
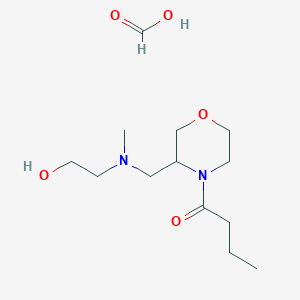
![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)
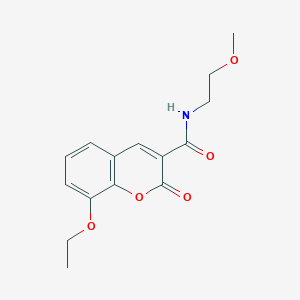
![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)
![2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2361810.png)
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)

